3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C16H10ClFN2O |
|---|---|
Molecular Weight |
300.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H |
InChI Key |
VRTSTAVSPINOCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O)F |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Cyclization and Formylation
The most widely used method involves the Vilsmeier-Haack reaction, which simultaneously cyclizes hydrazones and introduces the aldehyde group. This approach begins with the condensation of 2-fluorophenylhydrazine and 4-chloroacetophenone to form a hydrazone intermediate. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) induces cyclization and formylation, yielding the target compound.
Reaction Scheme
-
Hydrazone Formation :
-
Cyclization and Formylation :
This method achieves yields of 55–80%, depending on reaction optimization.
Oxidation of Hydroxymethyl Precursors
An alternative route involves synthesizing a 4-hydroxymethylpyrazole intermediate, followed by oxidation to the aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane efficiently oxidizes the alcohol to the aldehyde.
Example Procedure :
-
A solution of 4-hydroxymethylpyrazole derivative (5 mmol) in dry CH₂Cl₂ is treated with PCC (10 mmol) and stirred for 8 hours. Purification via silica gel chromatography yields the aldehyde.
Detailed Preparation Methods
Reagents and Conditions
Procedure
-
Hydrazone Synthesis :
-
2-Fluorophenylhydrazine (0.02 mol) and 4-chloroacetophenone (0.02 mol) are refluxed in ethanol for 6 hours.
-
-
Cyclization :
-
The hydrazone is dissolved in anhydrous DMF (25 mL), and POCl₃ is added dropwise at 0°C. The mixture is warmed to 60°C and stirred for 3 hours.
-
-
Work-up :
Yield : 70–75%
Purity : >95% (HPLC)
Palladium-Catalyzed Cross-Coupling
For derivatives requiring late-stage functionalization, Suzuki-Miyaura coupling can introduce aryl groups post-cyclization. A pyrazole triflate intermediate is reacted with 4-chlorophenylboronic acid under Pd catalysis.
Example :
-
3-Triflyloxy-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (0.5 mmol) is coupled with 4-chlorophenylboronic acid (1.5 mmol) using Pd(PPh₃)₄ (0.04 mmol) and K₃PO₄ (1.5 mmol) in dioxane at 100°C for 12 hours.
Yield : 60–65%
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability, continuous flow systems optimize heat and mass transfer during cyclization. Parameters include:
-
Residence Time : 20–30 minutes
-
Temperature : 70°C
-
Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce POCl₃ usage by 40%.
Green Chemistry Approaches
-
Solvent Replacement : Ethylene glycol dimethyl ether (DME) replaces DMF to reduce toxicity.
-
Catalyst Recovery : Pd nanoparticles immobilized on magnetic supports enable reuse for up to 5 cycles.
Reaction Mechanisms and Kinetics
Vilsmeier-Haack Mechanism
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including:
- Anti-inflammatory effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for pain management therapies.
- Antimicrobial activity : Certain pyrazole derivatives have demonstrated effectiveness against bacterial strains, providing a basis for developing new antibiotics .
Case Study: Antimicrobial Activity
A study published in 2022 evaluated several pyrazole derivatives, including those related to 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited inhibition zones comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its derivatives are being explored for their effectiveness as:
- Pesticides : Targeting specific pests while minimizing environmental impact.
- Herbicides : Offering selective weed control without harming crops.
The application of pyrazole compounds in agrochemicals is supported by their ability to interact with biological systems at a molecular level, enhancing their efficacy .
Material Science
Research into the material science applications of 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has revealed its potential in creating novel materials. Key areas include:
- Polymers : The compound can be used to synthesize polymers with enhanced thermal and chemical resistance.
- Coatings : Development of coatings that provide protective barriers against environmental degradation.
These applications leverage the compound's unique chemical structure to impart desirable properties to materials .
Biochemical Research
In biochemical research, this compound plays a crucial role in studying enzyme interactions and biological pathways. Its applications include:
- Understanding disease mechanisms : By investigating how pyrazole derivatives affect enzyme activity, researchers can gain insights into various diseases.
- Developing targeted therapies : The ability to modify the compound's structure allows for the design of drugs that specifically target disease-related enzymes or pathways .
Case Study: Enzyme Interaction
A recent study highlighted the use of pyrazole derivatives in enzyme inhibition assays, demonstrating their potential as leads for developing specific inhibitors against enzymes implicated in cancer progression .
Fluorescent Probes
The compound is also being investigated for use as fluorescent probes in cellular and molecular biology. These probes are essential for imaging techniques that enhance the visualization of biological processes. Their applications include:
- Cellular imaging : Allowing researchers to track cellular activities in real-time.
- Molecular tracking : Facilitating studies on molecular interactions within cells .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory drugs | Pyrazole derivatives show significant biological activity |
| Agricultural Chemistry | Pesticides and herbicides | Effective against specific pests with minimal impact |
| Material Science | Polymers and coatings | Enhanced thermal and chemical resistance |
| Biochemical Research | Enzyme interaction studies | Insights into disease mechanisms |
| Fluorescent Probes | Cellular and molecular imaging | Improved visualization techniques |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Pharmacological Implications
- Antibacterial Activity: Pyrazole-4-carbaldehydes with 4-fluorophenyl or 4-chlorophenyl groups exhibit Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) inhibition, often outperforming standard antibiotics .
- Antiviral Potential: Sulfonyl-substituted derivatives (e.g., 3-(4-Chlorophenyl)-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazole-4-carbaldehyde) show promise in antiviral assays due to enhanced hydrogen bonding with viral proteases .
Biological Activity
3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings regarding the biological activity of this compound, presenting data tables and case studies to illustrate its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is , with a molecular weight of approximately 306.71 g/mol. The structure includes:
- A pyrazole ring system.
- Substituents: a 4-chlorophenyl group and a 2-fluorophenyl group.
This structural arrangement is critical for its biological activity, as substituents can significantly influence the reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde demonstrates significant inhibition against various pathogenic microorganisms. For instance, compounds similar to this structure have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in minimum inhibitory concentration (MIC) assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 0.25 | Staphylococcus aureus |
| Comparative Compound A | 0.22 | E. coli |
| Comparative Compound B | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects, often acting through the inhibition of cyclooxygenase (COX) enzymes. Studies suggest that 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several pyrazole derivatives, including 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 49.85 µM against A549 cells.
Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a potential role as a therapeutic agent in cancer treatment.
Q & A
Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group modifications. A common approach involves:
- Step 1 : Condensation of substituted phenylhydrazines with β-ketoaldehydes or their equivalents under reflux conditions (ethanol/methanol, 60–80°C) to form the pyrazole core .
- Step 2 : Introduction of the aldehyde group at position 4 via the Vilsmeier-Haack reaction, using POCl₃ and DMF as reagents .
Key Variables : - Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance aldehyde group incorporation.
- Temperature : Higher temperatures (>100°C) may lead to side reactions (e.g., oxidation of aldehyde to carboxylic acid).
Reported yields range from 45% to 72%, with purity >95% achievable via recrystallization (ethanol/water) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl: δ 7.4–7.6 ppm for aromatic protons; aldehyde proton: δ ~9.8 ppm) .
- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- X-ray Crystallography :
- Key Data : Bond lengths (e.g., C4-aldehyde: 1.21 Å), dihedral angles between aromatic rings (e.g., 4-chlorophenyl and pyrazole: 15.2°), and packing interactions (e.g., π-π stacking) .
- Resolution : Structures are typically solved at 0.8–1.0 Å resolution using SHELX or Olex2 software .
Advanced Research Questions
Q. What strategies are employed to analyze the electronic effects of substituents on the pyrazole ring's reactivity?
- Methodological Answer :
- Computational Modeling :
- DFT Calculations : B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Hammett Constants : Quantify substituent effects (σ values: 4-Cl = +0.23, 2-F = +0.34) to predict reaction rates in nucleophilic additions .
- Experimental Validation :
- Kinetic Studies : Compare reaction rates of substituted analogs (e.g., 4-Cl vs. 4-F) in aldol condensations.
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior (e.g., aldehyde oxidation potential) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays :
- Use common cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
- Dose-Response Analysis :
- Calculate IC₅₀ values with 95% confidence intervals (e.g., conflicting IC₅₀ values for antifungal activity may arise from differing fungal strains) .
- Mechanistic Studies :
- Target Binding : SPR or ITC to quantify binding affinity to enzymes (e.g., CYP450 isoforms) .
- Metabolite Profiling : LC-MS to identify active/inactive metabolites affecting potency .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Analog Synthesis :
- Modify substituents (e.g., replace 4-Cl with 4-Br or 4-CH₃) and assess changes in activity .
- Pharmacophore Mapping :
- 3D-QSAR models (e.g., CoMFA) to identify critical regions (e.g., aldehyde group essential for H-bonding with target proteins) .
- Biological Testing :
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or EGFR kinases .
- In Vivo Efficacy : Murine models for inflammation or tumor suppression, with PK/PD profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
